4-methoxy-1-methyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-methoxy-1-methylbenzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-11-6-10-9-7(11)4-3-5-8(9)12-2/h3-6H,1-2H3 |
InChI Key |
YYNIGVYJLKIITB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation Strategies
Classical and Contemporary Approaches to the Benzimidazole (B57391) Core
The benzimidazole framework is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic routes. researchgate.netnih.gov These methods generally involve the reaction of an o-phenylenediamine (B120857) precursor with a one-carbon (C1) synthon. organic-chemistry.orgrsc.org
One of the most direct and widely utilized methods for constructing the benzimidazole core is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative (e.g., acyl chlorides, esters). nih.govnih.gov This approach, often requiring harsh conditions like high temperatures and strongly acidic media (the Phillips method), involves the formation of a mono-acyl derivative that subsequently cyclizes via dehydration. nih.gov
A more versatile variation is the condensation with aldehydes. rsc.orgnih.gov This reaction typically proceeds under oxidative conditions and can yield either 2-substituted or 1,2-disubstituted benzimidazoles, depending on the stoichiometry and reaction conditions. mdpi.com The reaction of an o-phenylenediamine with one equivalent of an aldehyde initially forms a Schiff base, which then undergoes cyclization and oxidation to yield the aromatic benzimidazole ring. Modern iterations of these condensation reactions employ a variety of catalysts and conditions, including microwave irradiation and the use of eco-friendly solvents like water, to improve yields and reduce reaction times. organic-chemistry.orgmdpi.comijrar.org
Beyond direct condensation, intramolecular cyclization reactions of appropriately substituted aniline (B41778) precursors provide a powerful route to the benzimidazole core. A prominent example is the reductive cyclization of o-nitroanilines. In this one-pot procedure, the nitro group is reduced to an amine in the presence of a C1 source, typically an aldehyde. The newly formed diamine then undergoes in situ condensation and cyclization to form the benzimidazole ring. organic-chemistry.org
Another approach involves the intramolecular N-arylation of amidines. organic-chemistry.org In this method, an amidine derived from an aniline precursor undergoes a base-mediated cyclization, forming the N-C bond of the imidazole (B134444) ring to yield the benzimidazole scaffold. These methods are valuable as they often utilize different starting materials and can offer alternative pathways when direct condensation is problematic.
The efficiency and selectivity of benzimidazole synthesis are heavily influenced by the choice of catalysts and reagents. Several key agents have been developed to promote the core formation under milder conditions and with higher yields.
Sodium Dithionite (Na₂S₂O₄): This versatile and inexpensive reducing agent is highly effective for the one-pot reductive cyclization of o-nitroanilines in the presence of aldehydes. It efficiently reduces the nitro group to an amine, facilitating the subsequent condensation and cyclization sequence under mild conditions.
Boron Trifluoride Etherate (BF₃·OEt₂): As a potent Lewis acid, BF₃·OEt₂ is an effective catalyst for the condensation of o-phenylenediamines with aldehydes. It activates the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the diamine and promoting the subsequent dehydrative cyclization. This catalyst is often used under solvent-free conditions, offering a green chemistry advantage.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Primarily known as a peptide coupling reagent, HATU is also an efficient promoter for the synthesis of benzimidazoles from carboxylic acids and N-alkyl-substituted o-phenylenediamines. It activates the carboxylic acid, enabling amide bond formation, and subsequently promotes the dehydrative cyclization to form the benzimidazole ring.
Trifluoroacetic Acid (TFA): TFA serves as a strong Brønsted acid catalyst that can effectively promote the condensation of o-phenylenediamines with aldehydes. It is particularly noted for its efficacy in aqueous media at room temperature, providing an environmentally benign and operationally simple method for benzimidazole synthesis.
Key Catalysts and Reagents in Benzimidazole Core Synthesis
A summary of common catalysts and reagents, their roles, and advantages in the synthesis of the benzimidazole scaffold.
| Catalyst/Reagent | Reaction Type | Role | Key Advantages |
|---|---|---|---|
| Sodium Dithionite | Reductive Cyclization | Reduces nitro group to facilitate in situ cyclization. | Inexpensive, mild conditions, one-pot procedure. |
| BF₃·OEt₂ | Condensation | Lewis acid; activates carbonyl group. | High yields, applicable to various aldehydes, solvent-free conditions. |
| HATU | Condensation/Cyclization | Activates carboxylic acids for amide formation and subsequent cyclization. | Efficient for coupling with N-alkylated diamines. |
| Trifluoroacetic Acid (TFA) | Condensation | Brønsted acid; protonates reactants to facilitate reaction. | Effective in aqueous media, room temperature conditions, inexpensive. |
Targeted Synthesis of 4-Methoxy-1-methyl-1H-benzo[d]imidazole
The targeted synthesis of this compound can be achieved through two primary, logical pathways derived from the general strategies outlined above: direct cyclization of a pre-functionalized diamine or a two-step approach involving the formation of the methoxy-benzimidazole core followed by N-alkylation.
While specific literature detailing the synthesis of this compound is not extensively reported, its preparation logically follows well-established procedures for analogous compounds.
Pathway A: Cyclization of N-Substituted Diamine This is the most direct route, involving the condensation of the key precursor, 3-methoxy-N1-methylbenzene-1,2-diamine, with a one-carbon electrophile. biosynth.com This precursor is commercially available. The reaction can be performed using formic acid, which serves as both the C1 source and an acidic catalyst. Analogous procedures, such as the synthesis of 4-methyl-1H-benzimidazole from 3-methyl-1,2-benzenediamine and formic acid, involve heating the reactants, followed by basification to precipitate the product. prepchem.com
Pathway B: N-Alkylation of 4-Methoxy-1H-benzimidazole This two-step approach first requires the synthesis of the 4-methoxy-1H-benzimidazole intermediate. This can be accomplished by the condensation of 3-methoxy-1,2-phenylenediamine with formic acid. The subsequent step is the N-alkylation of the 4-methoxy-1H-benzimidazole. This is a common transformation for benzimidazoles and can be achieved using an alkylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. researchgate.net Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically used in a polar aprotic solvent like DMF or acetonitrile. researchgate.netresearchgate.net It is important to note that N-alkylation of asymmetric benzimidazoles can lead to a mixture of N1 and N3 isomers, which may require chromatographic separation. nih.gov
Optimizing the synthesis of benzimidazoles, including the target compound, involves the careful adjustment of several key parameters to maximize yield and purity while minimizing reaction time and by-product formation.
Catalyst Selection: The choice of catalyst is critical. For condensation reactions, Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., TFA, p-toluenesulfonic acid) can significantly accelerate the reaction. rsc.org The optimal catalyst often depends on the specific substrates and desired reaction conditions (e.g., solvent-free vs. aqueous media).
Solvent and Temperature: The reaction medium plays a significant role. While traditional methods used high-boiling point solvents, modern approaches often favor greener solvents like ethanol (B145695) or water, or even solvent-free conditions. rsc.orgmdpi.com Temperature must be controlled; while heat is often required to drive the dehydrative cyclization, excessive temperatures can lead to side reactions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes. organic-chemistry.org
Base and Alkylating Agent (for N-alkylation): In the N-alkylation pathway, the choice of base and alkylating agent is crucial. Strong bases like NaH ensure complete deprotonation of the benzimidazole nitrogen, leading to faster alkylation. However, milder bases like K₂CO₃ are often sufficient and operationally simpler. researchgate.netresearchgate.net The reactivity of the alkylating agent also influences the reaction rate.
Reaction Time and Stoichiometry: Monitoring the reaction (e.g., by TLC) is essential to determine the optimal time for completion, preventing the formation of degradation products. ijrar.org The stoichiometry of reactants, particularly in condensations involving aldehydes, must be controlled to favor the formation of the desired mono- or di-substituted product. mdpi.com
Optimization of Reaction Parameters in Benzimidazole Synthesis
A summary of key reaction parameters and their typical effects on the yield and efficiency of benzimidazole synthesis.
| Parameter | Effect on Reaction | Optimization Strategy |
|---|---|---|
| Catalyst | Increases reaction rate and influences selectivity. | Screen various Lewis and Brønsted acids to find the most effective for the specific substrates. |
| Solvent | Affects solubility, reaction rate, and work-up. | Test greener solvents (water, ethanol) or solvent-free conditions. Surfactants like SDS can be used in aqueous media. lookchem.com |
| Temperature | Controls reaction rate; higher temperatures can increase side products. | Determine the minimum temperature for efficient conversion. Consider microwave heating for rapid, controlled energy input. organic-chemistry.org |
| Base (for N-alkylation) | Determines the rate of deprotonation and subsequent alkylation. | Compare strong bases (e.g., NaH) with weaker bases (e.g., K₂CO₃, Cs₂CO₃) for optimal yield and ease of handling. researchgate.net |
Investigation of Side Products and Impurity Profiles
The synthesis of this compound, like many multi-step organic syntheses, is susceptible to the formation of various side products and impurities. The impurity profile is highly dependent on the chosen synthetic route, the purity of starting materials, and the reaction conditions. Common impurities often include positional isomers, unreacted starting materials, and products from competing side reactions.
One of the most significant challenges in the synthesis of N-substituted benzimidazoles is controlling the regioselectivity of N-alkylation when starting from an unsymmetrical benzimidazole. In the synthesis of related compounds, N-alkylation of a substituted benzimidazole resulted in a mixture of structural isomers, which then required separation by techniques such as flash chromatography. nih.gov For instance, alkylation of 4-methoxy-1H-benzo[d]imidazole could potentially yield both this compound and 7-methoxy-1-methyl-1H-benzo[d]imidazole.
| Impurity Type | Potential Structure/Origin | Significance | Reference |
|---|---|---|---|
| Positional Isomer | 7-methoxy-1-methyl-1H-benzo[d]imidazole | Arises from non-regioselective N-methylation of 4-methoxy-1H-benzimidazole. Difficult to separate due to similar physical properties. | nih.gov |
| Dimer Impurities | Intermolecular reaction products between reactive intermediates. | Observed in the synthesis of related, more complex benzimidazole derivatives; may complicate purification. | eresearchco.com |
| Unreacted Starting Material | e.g., 4-methoxy-1H-benzimidazole or the methylating agent. | Results from incomplete reaction; can typically be removed by chromatography or recrystallization. | |
| Over-alkylation Product | Formation of a quaternary benzimidazolium salt. | Can occur if harsh alkylating conditions are used, leading to reaction at the second imidazole nitrogen. |
Derivatization Strategies of this compound
The benzimidazole scaffold is a versatile platform for chemical modification, allowing for the introduction of various functional groups to modulate its physicochemical and biological properties. For this compound, derivatization can be targeted at the methoxy (B1213986) group, the N-methyl group, or the aromatic rings.
The methoxy group on the benzene (B151609) ring is a key site for chemical modification, most commonly through ether cleavage (demethylation) to yield the corresponding phenol, 4-hydroxy-1-methyl-1H-benzo[d]imidazole. This transformation is significant as it unmasks a hydroxyl group, which can serve as a handle for further functionalization or can be a critical pharmacophore itself.
A standard and effective reagent for the deprotection of methoxy groups in benzimidazole derivatives is boron tribromide (BBr₃). nih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures to control reactivity and minimize side reactions. The presence of the methoxy group enhances the antioxidant activity of benzazole derivatives, and its conversion to a hydroxyl group can further modulate this property. nih.gov
| Reaction | Reagent | Product | Significance | Reference |
|---|---|---|---|---|
| O-Demethylation | Boron tribromide (BBr₃) | 4-hydroxy-1-methyl-1H-benzo[d]imidazole | Unmasks a reactive hydroxyl group for further derivatization; conversion to a potentially active phenolic compound. | nih.gov |
The N-methyl group at the 1-position of the imidazole ring is generally stable. Direct chemical modification of this group without affecting other parts of the molecule is challenging. Most synthetic strategies involving this position focus on the N-alkylation of an NH-benzimidazole precursor rather than the post-synthesis modification of the N-alkyl group. nih.gov N-demethylation is possible but often requires harsh conditions that may not be compatible with other functional groups on the molecule. Therefore, derivatization strategies for this compound typically focus on the more reactive sites of the molecule.
The aromatic system, comprising both the benzene and imidazole rings, offers multiple positions for substitution reactions, primarily electrophilic aromatic substitution on the electron-rich benzene ring.
Halogenation is a common strategy to modify the electronic properties of aromatic and heteroaromatic compounds. The introduction of halogen atoms can significantly influence a molecule's reactivity, lipophilicity, and potential for forming halogen bonds. nih.gov
In this compound, the benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, which is an ortho, para-director. The imidazole ring also influences the regioselectivity. Studies on the aqueous bromination of 1-methylbenzimidazole (B167850) have shown that the reaction proceeds via attack of molecular bromine on the substrate. rsc.org For this compound, electrophilic halogenation is expected to occur primarily on the benzene ring at positions ortho or para to the strongly activating methoxy group (i.e., positions 5 or 7, as position 3 is part of the fused ring system and the para position is blocked). Regioselective electrophilic bromination has been demonstrated in related benzimidazole systems. chem-soc.si The introduction of halogens can serve as a precursor for further functionalization through cross-coupling reactions or can directly enhance biological activity by modulating binding affinities to target proteins. nih.gov
| Reaction | Typical Reagent | Expected Product(s) | Influence on Reactivity | Reference |
|---|---|---|---|---|
| Bromination | Br₂ in a suitable solvent (e.g., aqueous solution, acetic acid) | Mono- or di-brominated derivatives on the benzene ring (e.g., at C5, C7). | Introduces an electron-withdrawing group, altering the electronic profile. The C-Br bond can be used in cross-coupling reactions. | rsc.orgchem-soc.si |
| Chlorination | N-Chlorosuccinimide (NCS) | Chlorinated derivatives on the benzene ring. | Modifies lipophilicity and electronic properties. | nih.gov |
| Iodination | N-Iodosuccinimide (NIS) or I₂/HIO₃ | Iodinated derivatives on the benzene ring. | The C-I bond is highly reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). | researchgate.net |
While the title compound is already N-methylated, the imidazole ring can undergo further reactions. Treatment with a second equivalent of an alkylating agent can lead to the formation of a quaternary benzimidazolium salt. biointerfaceresearch.com These salts are of interest as precursors to N-heterocyclic carbenes (NHCs) and as ionic liquids. Similarly, acylation could potentially occur at the N-3 position to form an acylium salt, although this is less common.
Formylation reactions, such as the Vilsmeier-Haack reaction (using POCl₃/DMF), are electrophilic substitution reactions that typically occur on electron-rich aromatic rings. For this compound, formylation would be expected to take place on the activated benzene ring, at a position directed by the methoxy group. Additionally, reactions involving the C-2 position of the benzimidazole ring are well-documented. For example, 2-formyl-1-methylbenzimidazole readily reacts with arenes in the presence of a superacid like triflic acid (TfOH) to form 2-diarylmethylbenzimidazoles. nih.gov This indicates the reactivity of functional groups at the C-2 position.
| Reaction | Typical Reagent(s) | Potential Product | Comments | Reference |
|---|---|---|---|---|
| N-Alkylation (Quaternization) | Alkyl halide (e.g., CH₃I, C₂H₅Br) | 1,3-Dialkyl-4-methoxy-1H-benzo[d]imidazolium salt | Forms a positively charged imidazolium (B1220033) salt. | biointerfaceresearch.com |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | Formyl group introduced on the benzene ring (e.g., at C5 or C7). | An electrophilic aromatic substitution reaction. | nih.gov |
| Acylation | Acyl chloride, Lewis acid | Acyl group introduced on the benzene ring (Friedel-Crafts acylation). | Requires activation of the benzene ring, which is provided by the methoxy group. |
Multi-Component Reactions for Complex Benzimidazole Architectures
Several MCR strategies have been developed for the synthesis of the benzimidazole core, which could be adapted for the preparation of specifically substituted derivatives like this compound. These methods often involve the in situ formation of key intermediates that undergo subsequent cyclization to afford the desired heterocyclic system.
One notable approach is the three-component reaction of an o-phenylenediamine derivative, an aldehyde, and a third component that facilitates the cyclization. For the synthesis of this compound, this would conceptually involve a precursor such as 3-methoxy-N1-methylbenzene-1,2-diamine. A general representation of a three-component synthesis of benzimidazoles is the iron-catalyzed reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate, which proceeds via domino C-N bond formation and cyclization. nih.gov This method has been shown to be effective for a range of benzimidazole derivatives in high yields under mild conditions. nih.gov
Another versatile set of MCRs are those based on isocyanides, such as the Ugi and Passerini reactions. mdpi.comnih.gov The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like intermediate. mdpi.comnih.govnih.gov This intermediate can then undergo a post-Ugi modification, such as an intramolecular cyclization, to yield the target benzimidazole. For instance, a bifunctional reactant could be employed where one of the components contains a group that can participate in a subsequent ring-closing step. nih.gov While direct synthesis of this compound via a standard Ugi reaction is not straightforward, a modified approach using appropriate starting materials followed by a cyclization step is a plausible synthetic route. mdpi.com
The Passerini three-component reaction (P-3CR), involving an aldehyde or ketone, a carboxylic acid, and an isocyanide, yields an α-acyloxy carboxamide. nih.gov Similar to the Ugi reaction, the product of the Passerini reaction can be further elaborated to construct the benzimidazole ring.
A copper-catalyzed three-component coupling reaction represents another modern approach to synthesizing 1,2-substituted benzimidazoles. This method utilizes an N-substituted o-phenylenediamine, a terminal alkyne, and a sulfonyl azide. nih.govrsc.org The reaction proceeds through the formation of a ketenimine intermediate, followed by nucleophilic addition and cyclization. nih.govrsc.org To apply this to the synthesis of this compound, a suitably substituted N-methyl-o-phenylenediamine would be required.
The following table summarizes representative multi-component reaction strategies that can be employed for the synthesis of diverse benzimidazole derivatives.
| Reaction Type | Components | Catalyst/Conditions | Key Features | Yields |
| Iron-Catalyzed Three-Component Reaction | Benzo-1,2-quinone, Aldehyde, Ammonium Acetate | Fe(III)-porphyrin complex | Mild conditions, high yields, environmentally friendly. nih.gov | High nih.gov |
| Copper-Catalyzed Three-Component Coupling | N-substituted o-phenylenediamine, Terminal Alkyne, Sulfonyl Azide | Copper catalyst | Forms 1,2-substituted benzimidazoles. nih.govrsc.org | High nih.gov |
| Ugi Four-Component Reaction (with post-modification) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Typically no catalyst needed | Generates a dipeptide-like intermediate for further cyclization. mdpi.comnih.govnih.gov | Moderate to Excellent nih.gov |
| Modified Gewald Three-Component Reaction | 2-Cyanomethyl benzimidazole, Aldehyde, Elemental Sulfur | Reflux in ethanol with a base (e.g., piperidine) | Produces benzimidazoles with a 2-aminothiophene substituent. researchgate.net | 69-86% researchgate.net |
These multi-component strategies offer significant advantages in the construction of complex benzimidazole architectures due to their convergent nature and the ability to introduce multiple points of diversity in a single step. The selection of a specific MCR would depend on the availability of the starting materials and the desired substitution pattern on the final benzimidazole product.
A comprehensive article on the advanced structural characterization and spectroscopic analysis of this compound cannot be generated at this time.
A thorough search for detailed experimental data for the specific compound "this compound" did not yield the necessary spectroscopic information required to populate the requested sections and subsections. While search results confirm the synthesis of closely related compounds, such as 6-bromo-4-methoxy-1-methyl-1H-benzo[d]imidazole, and mention characterization by IR, ¹H NMR, and MS, the specific data sets for the target molecule were not available.
General principles for the spectroscopic analysis of benzimidazole derivatives are well-established, but applying them to "this compound" without concrete experimental data would lead to inaccuracies. Therefore, in the interest of providing a factual and authoritative response, the article cannot be written until such data becomes publicly available.
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies
FT-IR spectroscopy is a crucial tool for identifying the functional groups and vibrational modes within a molecule. For benzimidazole (B57391) derivatives, the infrared spectrum is characterized by distinct peaks corresponding to the vibrations of the fused ring system and its substituents. In the case of 4-methoxy-1-methyl-1H-benzo[d]imidazole, the absence of the N-H vibration, typically seen in unsubstituted benzimidazoles around 3200-3500 cm⁻¹, is a key feature, confirming the N1-methylation. nih.gov
The spectrum is dominated by vibrations from the aromatic rings, the methyl group, and the methoxy (B1213986) group. Aromatic C-H stretching vibrations are typically observed in the 3000–3150 cm⁻¹ region. biointerfaceresearch.com The aliphatic C-H stretching vibrations from the N-methyl and O-methyl groups are expected in the 2800–3000 cm⁻¹ range. biointerfaceresearch.comrsc.org
Key vibrational modes for related benzimidazole structures are summarized in the table below, providing expected ranges for the title compound.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |
| Aromatic C-H Stretching | 3150 - 3000 | biointerfaceresearch.commdpi.com |
| Aliphatic C-H Stretching (CH₃) | 3000 - 2850 | rsc.orgmdpi.com |
| C=N/C=C Stretching (Ring) | 1630 - 1450 | rsc.orgmdpi.com |
| Asymmetric C-O-C Stretching (Aryl Ether) | 1275 - 1200 | rsc.org |
| Symmetric C-O-C Stretching (Aryl Ether) | 1075 - 1020 | rsc.org |
| C-H Out-of-Plane Bending | 900 - 700 | biointerfaceresearch.com |
Correlating Vibrational Modes with Molecular Structure
Each absorption band in the FT-IR spectrum can be correlated to specific motions of the atoms, providing a fingerprint of the molecule's structure.
Aromatic System: The bands between 1630 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the benzimidazole ring system. These absorptions confirm the integrity of the heterocyclic aromatic core. rsc.orgmdpi.com
Methoxy Group: The presence of the 4-methoxy group is definitively identified by strong C-O stretching bands. A prominent band for asymmetric C-O-C stretching is expected around 1244 cm⁻¹, a region characteristic of aryl ethers. rsc.org A corresponding symmetric stretching vibration typically appears at a lower frequency.
N-Methyl Group: The N-methylation is confirmed by the absence of N-H stretching bands and the presence of characteristic C-H stretching and bending vibrations for the methyl group. biointerfaceresearch.com The introduction of the methyl group at the N1 position influences the electronic distribution and vibrational properties of the imidazole (B134444) ring. mdpi.com
Substitution Pattern: The pattern of C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region can provide information about the substitution pattern on the benzene (B151609) ring.
Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis
Absorption Characteristics and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole core is a conjugated system, giving rise to characteristic absorptions in the ultraviolet region. For the parent compound, 1-methyl-1H-benzimidazole, absorption maxima are observed around 250 nm and 280 nm. nist.gov
The electronic spectrum of this compound is expected to feature intense absorption bands corresponding to π → π* transitions within the aromatic benzimidazole system. The methoxy group at the 4-position, acting as an auxochrome, is anticipated to cause a bathochromic (red) shift in these absorption maxima compared to the unsubstituted 1-methyl-1H-benzimidazole due to the extension of the conjugated π-system. researchgate.net
Table of Expected Electronic Transitions:
| Transition Type | Expected λₘₐₓ (nm) | Chromophore | References |
| π → π | ~280 - 290 | Benzene ring of benzimidazole | nist.govresearchgate.net |
| π → π | ~250 - 260 | Imidazole ring conjugation | nist.govresearchgate.net |
Photoluminescence Studies
Benzimidazole derivatives are known for their fluorescent properties, making them valuable in various applications, including as biological probes. researchgate.netnih.gov The fluorescence arises from the de-excitation of electrons from an excited singlet state (S₁) to the ground state (S₀).
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
X-ray crystallography provides definitive information about the solid-state arrangement of molecules, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly documented, analysis of closely related structures allows for a robust prediction of its solid-state characteristics. nih.govnih.govnih.gov
The molecular packing is expected to be governed by a combination of weak intermolecular forces, as the molecule lacks a strong hydrogen bond donor like an N-H group. The key interactions anticipated are:
C-H···O Interactions: The oxygen atom of the methoxy group is a potential hydrogen bond acceptor. Weak C-H···O interactions involving aromatic C-H or methyl C-H groups are likely to be a significant structure-directing force, often forming chains or layers. nih.gov
C-H···π Interactions: The electron-rich π-systems of the benzene and imidazole rings can act as acceptors for hydrogen atoms from the methyl groups or aromatic rings of neighboring molecules. These interactions play a crucial role in stabilizing the three-dimensional architecture. nih.gov
π–π Stacking: The planar benzimidazole ring system facilitates face-to-face or offset π–π stacking interactions between adjacent molecules. These interactions are a dominant motif in the packing of aromatic heterocyclic compounds, with typical centroid-to-centroid distances ranging from 3.6 to 3.9 Å. nih.govnih.gov
Conformational Analysis in the Crystalline State (e.g., dihedral angles)
Information regarding the specific dihedral angles of this compound in its crystalline form is not available in the reviewed literature. Typically, this data is obtained through single-crystal X-ray diffraction studies, which reveal the precise three-dimensional arrangement of atoms in the crystal lattice. This analysis would define the torsion angles between the methoxy group, the methyl group, and the benzimidazole ring system, which are crucial for understanding the molecule's solid-state conformation.
Comparison with Computational Geometries
A comparison between the experimental crystalline geometry and theoretical computational geometries for this compound cannot be conducted without the initial crystallographic data. Such a comparison would typically involve optimizing the molecular structure using computational chemistry methods, such as DFT, and then comparing bond lengths, bond angles, and dihedral angles with the experimental X-ray data. This process helps in understanding the influence of intermolecular forces in the crystal packing on the molecular conformation. While DFT and other computational methods are widely applied to various benzimidazole derivatives to predict their structures and properties, specific computational studies for this compound are not found in the available resources. researchgate.netresearchgate.netresearchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. These methods are used to predict the electronic structure and properties of molecules with a high degree of accuracy, offering insights that complement experimental findings.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. DFT is a widely used method for this purpose, providing a balance between accuracy and computational cost. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such calculations.
Geometry optimization calculations for 4-methoxy-1-methyl-1H-benzo[d]imidazole would yield precise information on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial as they represent the molecule in its lowest energy state and form the basis for all subsequent property calculations. For instance, the planarity of the benzimidazole (B57391) ring system and the orientation of the methoxy (B1213986) and methyl substituents are key structural features determined through this process.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from DFT calculations, as specific literature values for this exact compound are not available.
| Parameter | Value |
|---|---|
| Bond Length N1-C2 (Å) | 1.38 |
| Bond Length C4-O (Å) | 1.36 |
| Bond Angle N1-C7a-C4 (°) | 108.5 |
| Dihedral Angle C5-C4-O-C(methoxy) (°) | 179.8 |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. malayajournal.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack, respectively.
Table 2: Frontier Molecular Orbital Energies (Illustrative) Note: This data is representative of typical FMO analysis results.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.25 |
| Energy Gap (ΔE) | 4.60 |
Based on the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a quantitative measure of reactivity and are derived from conceptual DFT. nih.gov
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one. nih.gov
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η).
Local reactivity descriptors, such as Fukui functions, are used to identify the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. nih.gov
Table 3: Global Reactivity Descriptors (Illustrative) Note: This data is representative of typical reactivity descriptor calculations.
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.55 |
| Chemical Hardness (η) | 2.30 |
| Global Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 2.74 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. nih.gov It provides a detailed picture of the charge distribution and delocalization within a molecule by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of electron delocalization, also known as hyperconjugation. nih.govacs.org
Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Illustrative) Note: This data illustrates typical NBO analysis results.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N3 | π(C2-N1) | 45.50 |
| π(C5-C6) | π(C4-C7a) | 20.10 |
| LP(2) O | σ*(C4-C7a) | 5.30 |
Molecular Dynamics and Conformational Analysis
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.
MD simulations can provide insights into the conformational flexibility of this compound, particularly the rotation of the methyl and methoxy groups. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformations and the energy barriers between them. This information is valuable for understanding how the molecule might interact with other molecules, such as biological receptors. Analysis of the root-mean-square deviation (RMSD) over the simulation time helps to assess the stability of the molecular structure. niscpr.res.in
Influence of Substituents on Molecular Conformation
The conformation of the benzimidazole scaffold is significantly influenced by the nature and position of its substituents. Computational studies on related benzimidazole derivatives demonstrate that even subtle changes, such as the location of a methyl group, can alter the molecule's three-dimensional structure and its interaction with biological targets. acs.org For instance, in complex benzimidazole derivatives, substituents can induce a twisted conformation, with significant dihedral angles observed between the benzimidazole ring system and attached aromatic moieties. nih.gov A study on a specific methyl-substituted benzimidazole derivative revealed a dihedral angle of 84.11° between the benzimidazole and pyrimidine (B1678525) planes, a conformation that was successfully modeled using Density Functional Theory (DFT) calculations. nih.gov
Structure-Property Relationship Studies
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that aid in structural elucidation. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to calculate spectroscopic data, which can then be compared with experimental results for validation. researchgate.net
NMR Spectroscopy: The gauge-including atomic orbital (GIAO) method is frequently used to calculate nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical calculations of ¹H and ¹³C NMR spectra for various benzimidazole derivatives have shown good agreement with experimental data. researchgate.netnih.gov For example, in studies of N-1-sulfonyl substituted benzimidazoles, the calculated chemical shifts for methyl ester protons were in close correlation with observed values. nih.gov
Interactive Table: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Benzimidazole Derivative Note: Data is illustrative of calculations performed on related benzimidazole structures.
| Carbon Atom | Predicted Chemical Shift (ppm) - DFT | Experimental Chemical Shift (ppm) |
| C=O | 164.15 | 157.78 |
| C (Aromatic) | 152.40 | 147.68 |
| C (Aromatic) | 149.20 | 138.53 |
| C (Aromatic) | 145.10 | 136.92 |
| C (Methoxy) | 58.60 | 55.85 |
| C (Methyl) | 12.40 | 9.89 |
Source: Adapted from computational studies on related heterocyclic compounds. mdpi.com
IR Spectroscopy: Theoretical vibrational frequencies calculated via DFT methods help in the assignment of complex experimental infrared (IR) spectra. For heteroaromatic systems, characteristic C-H stretching modes are predicted in the 3100–3000 cm⁻¹ range, while other vibrations corresponding to C=O and C=N stretching can also be accurately calculated. nih.govmdpi.commdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is utilized to predict electronic transitions and simulate UV-Vis absorption spectra. mdpi.com Such calculations can determine the absorption maxima (λmax) and help understand the charge transfer characteristics within the molecule. nih.govplos.org For various benzimidazole derivatives, predicted λmax values have been shown to align well with experimental findings. mdpi.com
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide key insights through the analysis of Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Global Reactivity Parameters (GRPs).
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. pesquisaonline.netresearchgate.net The energy gap (Egap) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable, softer, and more chemically reactive. nih.govacs.org
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com Regions with negative potential (typically colored red) are susceptible to electrophilic attack, while regions with positive potential (blue) are prone to nucleophilic attack. mdpi.compesquisaonline.net For imidazole (B134444) derivatives, MEP analysis often highlights the electronegative nitrogen and oxygen atoms as the most reactive sites for electrophilic interaction. pesquisaonline.net
Global Reactivity Parameters (GRPs): These parameters are calculated from HOMO and LUMO energies to quantify reactivity. They include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). Molecules with higher hardness are considered more stable and less reactive. nih.govacs.org
Interactive Table: Global Reactivity Parameters and Their Significance
| Parameter | Formula | Significance |
| Energy Gap (Egap) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the ability to attract electrons. |
| Global Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1/(2η) | Reciprocal of hardness; indicates higher reactivity. |
| Chemical Potential (μ) | (E_HOMO + E_LUMO)/2 | Represents the escaping tendency of electrons. |
Source: Derived from principles outlined in computational chemistry studies. nih.govacs.org
Computational Studies in Biological Contexts
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov
Benzimidazole derivatives have been the subject of numerous docking studies to explore their interactions with various biological targets. These studies have identified key interactions that are essential for biological activity. For instance, docking of benzimidazole-based compounds into the active sites of enzymes like human topoisomerase I and receptors such as the GABA-A receptor has revealed specific hydrogen bonding and hydrophobic interactions with key amino acid residues. acs.orgnih.govnih.gov
Key findings from docking studies on related benzimidazole compounds include:
Hydrogen Bonding: Crucial hydrogen bonds have been observed between the benzimidazole core and amino acid residues like His102 and Ser206 at the α1/γ2 interface of the GABA-A receptor. acs.org Similar interactions are noted with ASP831 in cancer target receptors. nih.gov
Target Identification: Docking has helped identify potential targets for benzimidazole derivatives, including DNA minor grooves, topoisomerases, the Estrogen Receptor Alpha, and various kinases like EGFR. nih.govnih.govchemrevlett.com
Binding Affinity: The technique provides a scoring function to estimate the binding affinity (e.g., in kcal/mol), helping to rank potential drug candidates. nih.gov
Interactive Table: Examples of Biological Targets and Key Interactions for Benzimidazole Derivatives
| Biological Target | Key Interacting Residues | Type of Interaction |
| GABA-A Receptor | αHis102, γSer206 | Hydrogen Bonding |
| EGFR Cancer Target | ASP831 | Hydrogen Bonding |
| DNA Minor Groove | AT-rich sequences | Electrostatic, van der Waals |
| Farnesoid X Receptor (FXR) | Not specified | Hydrophobic, Aromatic Ring Stacking |
| Rho6 Protein | Arg96, Lys106 | Arene-Cation Interactions |
Source: Compiled from multiple molecular docking studies. acs.orgnih.govnih.govnih.govsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This method is widely used to predict the activity of new compounds and to optimize lead structures in drug design.
The general methodology for a QSAR study involves several key steps:
Data Set Selection: A series of compounds with known biological activities is chosen. For benzimidazoles, series of up to 48 compounds have been used to develop robust models. nih.govbiointerfaceresearch.com
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), thermodynamic, and topological descriptors. biointerfaceresearch.comresearchgate.net
Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with biological activity. Common methods include Multiple Linear Regression (MLR), which creates a linear equation, and more complex techniques like Artificial Neural Networks (NN). biointerfaceresearch.comresearchgate.net For 3D-QSAR, pharmacophore hypotheses are generated to map the structural features essential for activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested. This is often done using a test set of compounds that were not used in model development. Statistical metrics such as the correlation coefficient (R²) and the cross-validation coefficient (Q²) are calculated to assess the model's quality. A high Q² value (e.g., > 0.7) indicates good predictive ability. nih.gov
QSAR studies on benzimidazole derivatives have successfully created models to predict their activity as antiviral agents and as agonists for nuclear receptors like FXR, providing valuable guidance for the synthesis of new, more potent compounds. nih.govbiointerfaceresearch.com
Reactivity, Reaction Mechanisms, and Chemical Transformations
Electrophilic and Nucleophilic Substitution Reactions
The benzimidazole (B57391) ring system is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being heavily influenced by the substituents present.
Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzimidazole ring is π-excessive and therefore susceptible to electrophilic substitution reactions. chemicalbook.com The 4-methoxy group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to itself. In the case of 4-methoxy-1-methyl-1H-benzo[d]imidazole, the positions available for substitution on the benzene ring are C5, C6, and C7. The methoxy (B1213986) group at C4 will strongly activate the C5 and C7 positions. The N-methyl group also influences the electron density of the ring system. nih.gov Friedel-Crafts reactions of 2-carbonyl-substituted benzimidazoles with arenes in the presence of a superacid like triflic acid (TfOH) have been shown to proceed on the carbonyl group, leading to the formation of diarylmethyl-substituted benzimidazoles. beilstein-journals.org
Nucleophilic Substitution: The imidazole (B134444) part of the benzimidazole ring, particularly the C2 position, is electron-deficient and thus prone to nucleophilic attack. chemicalbook.comresearchgate.net This reactivity is exploited in the synthesis of various 2-substituted benzimidazoles. For instance, the reaction of N-substituted o-phenylenediamines with various reagents can lead to the formation of the benzimidazole core through nucleophilic substitution pathways. nih.gov The presence of the N-methyl group in this compound prevents tautomerism and fixes the electronic nature of the imidazole ring, influencing its susceptibility to nucleophilic attack.
| Substituent | Position of Substitution | Activating/Deactivating Effect | Directing Effect |
|---|---|---|---|
| 4-Methoxy | C5, C7 | Strongly Activating | Ortho, Para |
| 1-Methyl | - | Weakly Activating | - |
Oxidation and Reduction Pathways of the Benzimidazole Core
The benzimidazole core can undergo both oxidation and reduction reactions, often leading to significant structural modifications.
Oxidation: The benzimidazole ring is generally stable to oxidation. However, under certain conditions, oxidative cyclization of anilines can lead to the formation of ring-fused benzimidazoles, suggesting the involvement of oxidative pathways in their synthesis. nih.gov The oxidation of a substituent attached to the benzimidazole core is also a common transformation. For example, the oxidation of a methyl group at the C2 position to a formyl or carboxyl group can be achieved using appropriate oxidizing agents.
Reduction: The reduction of nitro-substituted benzimidazoles is a common method for introducing an amino group onto the benzimidazole ring. For example, ethyl 4-(butylamino)-3-nitrobenzoate undergoes a "one-pot" nitro-reductive cyclization to form a benzimidazole derivative. mdpi.com The imidazole ring itself can be cleaved under reductive conditions. For instance, reduction with sodium in absolute ethanol (B145695) or zinc dust in an alkaline solution can cleave the imidazoline (B1206853) ring. instras.com
Cycloaddition and Rearrangement Reactions
Cycloaddition Reactions: Benzimidazole derivatives can participate in cycloaddition reactions. For example, benzimidazole-derived 1,3-dipoles can undergo [3+2] cycloaddition reactions with electron-deficient alkynes and allenes to produce spiro-pyrrole derivatives. rsc.org The imidazole ring can also act as a dienophile in Diels-Alder reactions, although this is less common.
Rearrangement Reactions: While specific rearrangement reactions of this compound are not extensively documented, rearrangements are known to occur in related heterocyclic systems. For instance, the Dimroth rearrangement is a well-known reaction in imidazole chemistry.
Heterocyclic Ring Opening and Closure Reactions
Ring Opening: The imidazole ring of benzimidazole can be opened under certain conditions. For example, treatment with sodium nitrite (B80452) and sulfuric acid can lead to cleavage of the imidazoline ring. instras.com Ring-opening hydrolysis of benzimidazole salts has been utilized in the synthesis of benzodiazepines.
Ring Closure: The formation of the benzimidazole ring is a classic example of a heterocyclic ring closure reaction. The most common method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.gov A variety of catalysts, including transition metals and nanoparticles, have been employed to facilitate this cyclization. rsc.org The synthesis of this compound would typically involve the reaction of 3-methoxy-N1-methylbenzene-1,2-diamine with a suitable one-carbon synthon.
Influence of Substituents on Reaction Selectivity and Kinetics
The nature and position of substituents on the benzimidazole ring have a profound impact on the selectivity and rate of chemical reactions.
Electronic Effects:
4-Methoxy Group: The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. Its primary effect is to increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. nih.gov It directs incoming electrophiles to the ortho and para positions (C5 and C7).
1-Methyl Group: The N-methyl group is an electron-donating group through induction, which slightly increases the electron density of the imidazole ring. It also prevents N-H tautomerism, which can simplify reaction outcomes by providing a single, well-defined regioisomer. acs.org
Steric Effects: The 4-methoxy and 1-methyl groups can exert steric hindrance, influencing the approach of reagents to nearby positions. For example, the methoxy group at C4 might sterically hinder reactions at the C5 position to some extent.
| Reaction Type | Influence of 4-Methoxy Group | Influence of 1-Methyl Group |
|---|---|---|
| Electrophilic Substitution | Activation and directing to C5/C7 | Weak activation |
| Nucleophilic Substitution (at C2) | Minimal electronic effect | Slight deactivation |
Investigation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in benzimidazole reactions is crucial for elucidating reaction mechanisms and predicting product outcomes.
Reaction Intermediates: In the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, Schiff base intermediates are formed. instras.com In Friedel-Crafts reactions involving 2-carbonyl benzimidazoles, dicationic superelectrophiles have been proposed as reactive intermediates. beilstein-journals.org DFT calculations have been used to study the stability of these protonated species. beilstein-journals.org
Transition States: Computational studies, such as those using Density Functional Theory (DFT), are valuable tools for investigating the transition states of reactions involving benzimidazoles. semanticscholar.org For example, transition-metal-free N-arylation reactions for the synthesis of benzimidazoles are thought to proceed through either nucleophilic aromatic substitution or aryne-type intermediates, each with distinct transition states. nih.gov
Mechanistic Insights into Biological Activity
Antitubercular Activity and Molecular Targets
Benzimidazole (B57391) compounds have emerged as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their efficacy is largely attributed to the disruption of the unique and essential mycobacterial cell wall.
A primary molecular target for 1H-benzo[d]imidazole derivatives in Mycobacterium tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3). researchgate.netnih.gov This essential inner membrane protein is responsible for the transport of trehalose (B1683222) monomycolate (TMM), a critical precursor for the synthesis of mycolic acids and the formation of trehalose dimycolate (TDM), also known as cord factor. researchgate.netpjmonline.org Mycolic acids are fundamental components of the robust mycobacterial outer membrane. researchgate.netnih.gov
Table 1: Effect of 1H-benzo[d]imidazole Derivatives on Mycolic Acid Metabolism
| Compound Class | Molecular Target | Pathway Affected | Consequence |
| 1H-benzo[d]imidazole derivatives | MmpL3 Protein | Mycolic Acid Synthesis | Inhibition of TMM export, reduced TDM synthesis, compromised cell wall integrity |
The effectiveness of benzimidazole derivatives against M. tuberculosis is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features required for potent antitubercular activity.
Antimicrobial Activity (Antibacterial and Antifungal)
Beyond their antitubercular effects, benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity, targeting both bacteria and fungi through various mechanisms.
The antibacterial action of benzimidazoles is multifaceted. Due to their structural resemblance to purine (B94841) bases, a primary mechanism involves their competition with natural purines, which leads to the inhibition of nucleic acid and protein biosynthesis, ultimately halting bacterial growth. whiterose.ac.uk
Further investigations have revealed more specific targets. Certain benzimidazole-quinolone hybrids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair. rjptonline.orgekb.eg Molecular docking studies suggest these compounds can bind efficiently to DNA, forming stable complexes that block the replication process. rsc.orgrjptonline.org
However, the efficacy against Gram-negative bacteria is often hampered by their impermeable outer membrane and efficient efflux pump systems. rsc.orgwhiterose.ac.uknih.gov Some benzimidazole derivatives that are potent against efflux-deficient mutant strains lack activity against wild-type strains. nih.gov A promising strategy to overcome this is the combination of benzimidazoles with membrane-disrupting agents like colistin, which can restore their antibacterial activity against resistant Gram-negative pathogens. nih.gov
Benzimidazoles also possess significant antifungal properties, including the ability to inhibit biofilm formation, a key virulence factor for many fungal pathogens like Candida albicans. ekb.egnih.govnih.gov Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers high resistance to antimicrobial agents. nih.gov
Certain N-phenacyldibromobenzimidazoles have been shown to exert their antifungal effect by causing irreversible damage to the fungal cell membrane and affecting the cell wall by inducing enzymes like β-D-glucanase. nih.gov Another novel benzimidazole, identified as antibiofilm compound 1 (ABC-1), has demonstrated broad-spectrum inhibition of biofilm formation across multiple bacterial and fungal pathogens without significantly inhibiting their growth. nih.govscientifiq.ai This suggests a mechanism that specifically targets the pathways involved in biofilm development rather than cell viability, making it a promising scaffold for developing new anti-biofilm therapies. nih.gov
Table 2: Antifungal Mechanisms of Benzimidazole Derivatives
| Compound Class | Proposed Mechanism | Effect on Fungal Pathogens |
| N-phenacyldibromobenzimidazoles | Cell membrane and cell wall damage | Fungicidal activity, osmotic instability |
| 5-methoxy-2-[(4-methylbenzyl)sulfanyl]-1H-benzimidazole (ABC-1) | Inhibition of biofilm formation pathways | Prevents biofilm formation on various surfaces |
Research into the specific molecular targets of benzimidazoles has identified several key microbial enzymes.
(p)ppGpp synthetases/hydrolases: The stringent response, mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) and pentaphosphate ((p)ppGpp), is a crucial survival mechanism in bacteria under stress. While targeting the (p)ppGpp-synthesizing enzymes of the RelA/SpoT homolog (RSH) superfamily is a valid antimicrobial strategy, current research has not established a direct inhibitory link between benzimidazole derivatives and these enzymes. mdpi.comnih.gov
FtsZ proteins: The filamentous temperature-sensitive protein Z (FtsZ) is a prokaryotic homolog of tubulin that is essential for bacterial cell division. nih.gov It forms a contractile Z-ring at the division site, and its inhibition leads to cell filamentation and death. nih.govresearchgate.net Several studies have confirmed that trisubstituted benzimidazoles can target FtsZ. researchgate.net The mechanism involves blocking cytokinesis by inhibiting the GTPase activity of FtsZ, thereby disrupting its assembly dynamics. researchgate.net
Pyruvate kinases: Pyruvate kinase (PK) is a crucial enzyme in the glycolytic pathway, controlling metabolic flux and energy generation. Inhibition of bacterial PK is being explored as a novel antibacterial strategy. nih.gov Recent studies have developed indole-benzimidazole derivatives that show potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Molecular docking analyses support the hypothesis that these compounds act by inhibiting MRSA-Pyruvate Kinase, presenting a promising target for new anti-MRSA agents. nih.gov
Structure-Activity Relationships for Antimicrobial Potency
The antimicrobial efficacy of benzimidazole derivatives is intricately linked to the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies reveal that modifications at the N-1, C-2, and C-5/C-6 positions significantly influence the antimicrobial spectrum and potency. nih.govnih.gov
Generally, the introduction of electron-withdrawing groups on the benzimidazole ring tends to enhance antibacterial activity. researchgate.netrjptonline.org For instance, substitutions like chloro or fluoro groups at the 5th and 6th positions have been shown to be important for antimicrobial effects. rjptonline.org Conversely, electron-donating groups may favor antifungal activity. researchgate.net
The substituent at the C-2 position plays a pivotal role. The presence of an o-hydroxyphenyl ring at this position has been shown to be vital for antimicrobial activity, whereas an electron-withdrawing nitro group at the ortho position of the C-2 phenyl ring can decrease activity. rjptonline.org Furthermore, the nature of the linker and terminal groups attached to the core influences permeability and target interaction. For example, some studies suggest that a thioacetamide (B46855) linker is essential for activity, while bulkier aromatic substitutions at the N-1 position may not be favorable. nih.gov
The isosteric relationship of the benzimidazole nucleus with purine molecules is thought to contribute to its antimicrobial action, potentially through competitive inhibition of nucleic acid synthesis, leading to cell damage and death. nih.gov Another proposed mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase, which disrupts DNA synthesis. nih.gov
| Substitution Position | Impacting Group/Feature | Effect on Antimicrobial Activity |
| N-1 Position | S-methylated group | Increased antimicrobial potential. researchgate.net |
| Bulkier aromatic groups | Generally not suitable for activity. nih.gov | |
| C-2 Position | o-Hydroxyphenyl ring | Vital for antimicrobial activity. rjptonline.org |
| Diethylaminophenol | Important for antimicrobial activity. rjptonline.org | |
| Electron-withdrawing groups (e.g., p-NO₂) | Can increase activity against certain bacteria (e.g., S. aureus). rjptonline.org | |
| Electron-donating groups (e.g., p-OCH₃) | Can increase activity against other bacteria (e.g., E. coli). rjptonline.org | |
| C-5/C-6 Positions | Halogen groups (e.g., Chloro, Fluoro) | Important for antimicrobial activity. rjptonline.org |
Anticancer Activity Mechanisms
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, reflecting their ability to interact with multiple biological targets crucial for cancer cell proliferation and survival. researchgate.netbiotech-asia.org
DNA Binding and Interstrand Cross-linking
A primary mechanism for the anticancer action of many benzimidazole derivatives is their interaction with DNA. These compounds, often referred to as minor groove binding agents (MGBLs), physically interact with DNA, causing a reversible inhibition of DNA-dependent functions. nih.govacs.org They predominantly bind to AT-rich sequences within the minor groove of the DNA double helix. nih.govacs.org This binding is stabilized by forces such as hydrogen bonding, electrostatic interactions, and van der Waals interactions. nih.gov
Spectroscopic studies, including UV absorption, fluorescence, and circular dichroism, have confirmed the interaction between benzimidazole derivatives and DNA. acs.org This binding can lead to the thermal stabilization of the DNA duplex. nih.govacs.org By occupying the minor groove, these compounds can interfere with the processes of replication and transcription, thereby inhibiting cancer cell proliferation. Some derivatives have also been investigated for their potential to stabilize G-quadruplex DNA structures, which can form in guanine-rich regions of oncogene promoters, leading to the inhibition of oncogene expression. researchgate.net
Induction of Apoptosis Pathways
A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in tumor cells. Numerous benzimidazole derivatives have been shown to trigger apoptosis through both the extrinsic and intrinsic pathways. nih.govkit.edu
Mechanistic studies have revealed that potent benzimidazole compounds can upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the anti-apoptotic protein Bcl-2. nih.govkit.edufrontiersin.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic cascade. The activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), followed by the activation of executioner caspase-3, is a common finding. nih.govfrontiersin.orgnih.gov This cascade culminates in the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death. iiarjournals.org Some derivatives also induce apoptosis by activating p53, a critical tumor suppressor gene. iiarjournals.org
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. tandfonline.com They are validated targets for cancer chemotherapy, and benzimidazole derivatives have emerged as a significant class of topoisomerase inhibitors. nih.govrsc.org These compounds can act as "poisons," stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA. tandfonline.comresearchgate.net This prevents the re-ligation of the cleaved DNA strand, leading to an accumulation of DNA strand breaks and ultimately triggering cell cycle arrest and apoptosis. nih.govresearchgate.net
Both Topoisomerase I and Topoisomerase II have been identified as targets. frontiersin.orgtandfonline.com Molecular docking studies suggest that these derivatives can bind at the site of DNA cleavage, in a manner analogous to established inhibitors like topotecan (B1662842) (for Topo I) and etoposide (B1684455) (for Topo II), preventing the relegation of the cleaved strand. nih.govtandfonline.com The inhibitory activity of certain benzimidazole-1,3,4-oxadiazole hybrids has been demonstrated, although their antitumor effects may also involve other mechanisms. researchgate.net
| Compound Class | Target Enzyme | Observed Potency | Reference |
| Benzimidazole-Triazole Hybrids | Topoisomerase I | IC₅₀ = 4.56 ± 0.18 µM (Compound 4h) | nih.gov |
| Benzimidazole-Triazole Hybrids | Topoisomerase II | IC₅₀ = 2.52 µM (Compound 5a) | tandfonline.com |
| 2-Phenylthiomethylbenzimidazole | Topoisomerase II | IC₅₀ = 17 µM | tandfonline.com |
| Bis-benzimidazole Derivative | Topoisomerase I | IC₅₀ = 16 µM (Compound 12b) | nih.gov |
Kinase Inhibition Mechanisms
Protein kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a common feature of cancer. nih.gov Benzimidazole derivatives have been successfully designed as inhibitors of various oncogenic kinases. rsc.org
Receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequent targets. tandfonline.com By competing with ATP for the binding site in the kinase domain, these inhibitors block the phosphorylation cascade, thereby inhibiting downstream signaling pathways like the MAPK and PI3K/AKT pathways that promote cell proliferation and angiogenesis. biotech-asia.orgnih.gov
In addition to RTKs, other kinases are also targeted. For example, derivatives have been developed to inhibit BRAF, particularly the V600E mutant form prevalent in melanoma. nih.govnih.gov Cyclin-dependent kinases (CDKs), which control cell cycle progression, are another important target class, with some benzimidazole compounds showing inhibitory activity against CDK2. biotech-asia.orgbenthamdirect.com The ability of a single benzimidazole derivative to inhibit multiple kinases (multi-kinase inhibition) is a promising strategy to overcome drug resistance and improve therapeutic efficacy. tandfonline.com
Structure-Activity Relationships in Anticancer Research
The anticancer potency of benzimidazole derivatives is highly dependent on their substitution patterns. nih.gov SAR studies provide crucial insights for optimizing the design of these compounds.
Substitutions at C-2: The group at the C-2 position significantly impacts activity. The presence of substituted phenyl rings, particularly those with electron-donating groups like methoxy (B1213986), can enhance anticancer activity. nih.gov For instance, derivatives with a 3,4,5-trimethoxyphenyl group at this position have shown potent cytotoxic effects.
Substitutions at N-1: Alkylation or arylation at the N-1 position can modulate the compound's lipophilicity and binding affinity. Adding a methyl group to the NH of benzimidazole has been shown to increase binding affinity to RAF kinase. nih.gov
Substitutions on the Benzene (B151609) Ring (C-5/C-6): Introducing substituents on the benzimidazole's benzene ring can influence activity. Halogen substitutions (e.g., Cl, F) can increase lipophilicity and enhance cell permeability. biotech-asia.org
Hybrid Molecules: Creating hybrid molecules by linking the benzimidazole scaffold to other pharmacologically active moieties like chalcones, oxadiazoles, or triazoles has proven to be a successful strategy for developing potent anticancer agents with multiple mechanisms of action, such as dual topoisomerase and kinase inhibition. researchgate.nettandfonline.com
Linker Length and Type: In derivatives where a side chain is present, the length and nature of the linker are critical. For instance, in a series of V600EBRAF inhibitors, compounds with a propylamine (B44156) linker showed higher activity than those with an ethylamine (B1201723) linker. nih.gov
These SAR studies underscore the tunability of the benzimidazole scaffold, allowing for the development of derivatives with optimized potency and selectivity against various cancer targets. researchgate.net
Modulation of Neurological Receptors (e.g., GABA-A Receptor)
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. nih.gov Its modulation is a key target for therapeutic agents. Benzimidazole derivatives have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the effect of the endogenous ligand, GABA. nih.govwikipedia.org
Allosteric Modulation Mechanisms
Allosteric modulators bind to a site on the receptor that is distinct from the agonist-binding site. nih.govwikipedia.org In the case of the GABA-A receptor, PAMs like benzodiazepines bind at the interface between the α and γ subunits. nih.govnih.gov This binding event does not open the chloride channel directly but induces a conformational change in the receptor that increases the affinity of GABA for its binding site. nih.govnih.gov This potentiation results in an increased frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. nih.govwikipedia.org
Positive allosteric modulators enhance the GABA-elicited channel response, but they require the presence of the endogenous ligand to exert their effects. nih.gov This mechanism differentiates them from direct agonists, which can activate the receptor on their own. The modulation by PAMs is typically self-limiting; the channel conductance in the presence of a PAM and GABA is not greater than that observed with saturating concentrations of GABA alone. wikipedia.org In contrast, negative allosteric modulators (NAMs) have the opposite effect, decreasing the receptor's response to GABA and can produce effects like anxiety or convulsions. wikipedia.org
Table 1: Types of Allosteric Modulators for GABA-A Receptors
| Modulator Type | Mechanism of Action | Effect on GABA Response |
|---|---|---|
| Positive Allosteric Modulator (PAM) | Binds to an allosteric site, increasing GABA's affinity and the frequency of channel opening. nih.govwikipedia.orgnih.gov | Potentiates/Enhances |
| Negative Allosteric Modulator (NAM) | Binds to an allosteric site, decreasing GABA's affinity or channel opening. wikipedia.org | Inhibits/Reduces |
| Silent Allosteric Modulator (SAM) | Binds to an allosteric site but does not influence the effect of the endogenous ligand; can block PAMs or NAMs. nih.gov | No direct effect |
Influence of Substituent Position on Receptor Recognition
The specific interactions between a benzimidazole derivative and the GABA-A receptor are highly dependent on the nature and position of substituents on the benzimidazole scaffold. Molecular recognition is governed by the steroelectronic properties of the molecule, which dictate how it fits into the allosteric binding pocket. acs.org
Research on similar scaffolds, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, has provided insights into these structural requirements. acs.org Studies indicate that the placement of even a small alkyl group, like a methyl group, can have a profound impact on binding affinity. For instance, placing a methyl group at the 6-position of the 1H-benzo[d]imidazole scaffold can correctly orient the molecule within the allosteric binding site at the α1/γ2 interface. acs.org Conversely, placing the same group at the 5-position can introduce a steric penalty, which may abolish the interaction with the receptor. acs.org This highlights the sensitivity of the binding pocket to the precise positioning of substituents, where slight structural changes can lead to significant differences in biological activity. acs.org The methoxy and methyl groups on 4-methoxy-1-methyl-1H-benzo[d]imidazole would similarly influence its specific orientation and affinity for the receptor's allosteric site.
Table 2: Effect of Methyl Group Position on GABA-A Receptor Interaction for a Benzimidazole Scaffold
| Substituent Position | Observed Effect | Reference |
|---|---|---|
| 6-position | Navigates the molecule to the allosteric recognition site. | acs.org |
| 5-position | Induces a steric penalty, abolishing the interaction. | acs.org |
Other Investigated Biological Mechanisms
Beyond its role as a neuromodulator, the benzimidazole core structure is associated with a wide range of other biological activities. nih.govnih.gov
Anti-inflammatory Pathways
Benzimidazole derivatives have been evaluated for their anti-inflammatory properties. nih.govnih.gov One of the primary mechanisms for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins (B1171923) involved in inflammation. researchgate.net Some benzimidazole compounds have shown high affinity and selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme. researchgate.net Furthermore, certain derivatives have demonstrated the ability to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from macrophages stimulated by lipopolysaccharide (LPS). nih.gov The anti-inflammatory effects can also be linked to the regulation of pathways involving enzymes like aldo-keto reductase 1B1 (AKR1B1), which modulates inflammatory responses through NF-κB signaling. nih.gov
Antiparasitic Mechanisms
The benzimidazole scaffold is a cornerstone of several anthelmintic drugs. nih.gov More broadly, imidazole-based compounds have been shown to restrict parasite growth, such as that of Toxoplasma gondii. nih.gov A likely mechanism for this antiparasitic action involves the induction of oxidative stress within the parasite. nih.gov Studies have shown that treatment with imidazole (B134444) derivatives leads to an increase in reactive oxygen species and a reduction in the parasite's mitochondrial membrane potential. nih.gov The growth-inhibitory effects of these compounds can be diminished in the presence of antioxidants, further supporting the role of oxidative stress in their mechanism of action. nih.gov
Antiviral Mechanisms
The antiviral potential of benzimidazole derivatives has been explored against a range of viruses. nih.gov These compounds can act by targeting essential viral proteins. researchgate.net For instance, some 1H-benzo[d]imidazole derivatives have been investigated as inhibitors of the NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of viruses like the Hepatitis C virus (HCV). researchgate.net Similarly, they have been studied as potential inhibitors of the polymerase enzyme in flaviviruses, including Yellow Fever virus and Zika virus. researchgate.net By inhibiting these key viral enzymes, benzimidazole compounds can effectively block viral replication. researchgate.net
Anticonvulsant Mechanisms
The mechanistic basis for the anticonvulsant effects observed in benzimidazole derivatives, while not yet fully elucidated for this compound specifically, is generally attributed to their interaction with key components of the central nervous system. Research into the broader class of benzimidazole compounds suggests a multi-faceted approach to seizure reduction, primarily involving the modulation of GABAergic neurotransmission and the inhibition of voltage-gated sodium channels. jpionline.org
One of the primary proposed mechanisms is the enhancement of the γ-aminobutyric acid (GABA) system. jpionline.org GABA is the principal inhibitory neurotransmitter in the brain, and its potentiation leads to a decrease in neuronal excitability, a critical factor in seizure prevention. Some benzimidazole derivatives have been found to act as positive allosteric modulators of GABAA receptors, which enhances the effect of GABA. acs.org This interaction increases the influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential.
Another significant mechanism of action for anticonvulsant benzimidazole derivatives is the blockade of voltage-gated sodium channels. jpionline.org In a state of hyperexcitability that characterizes seizures, these channels are rapidly and repetitively firing. By blocking these channels, benzimidazole compounds can reduce the propagation of action potentials and thereby limit seizure spread. nih.gov The anticonvulsant activity of some sodium channel blockers is highly dependent on the state of the channel, showing a greater affinity for frequently activated channels, which is a desirable characteristic for antiepileptic drugs. nih.gov
Furthermore, some diazepine-benzimidazole derivatives have been shown to modulate glutamatergic neurotransmission, which is the primary excitatory pathway in the brain. nih.gov These compounds can suppress evoked glutamatergic transmission, further contributing to a reduction in neuronal hyperexcitability. nih.gov The dual action of suppressing excitatory neurotransmission while enhancing inhibitory pathways presents a promising strategy for seizure control.
Antihypertensive Mechanisms
The antihypertensive properties of many benzimidazole-containing compounds are well-established and are primarily attributed to their ability to act as angiotensin II receptor blockers (ARBs). ntnu.no Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin system (RAS), which plays a crucial role in blood pressure regulation. ntnu.no By selectively blocking the angiotensin II type 1 (AT1) receptor, these compounds prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. ntnu.nofrontiersin.orgnih.gov
Several clinically successful antihypertensive drugs, such as Telmisartan and Candesartan, feature a benzimidazole core and function as AT1 receptor antagonists. ekb.eg The mechanism involves competitive binding to the AT1 receptor, which prevents angiotensin II from exerting its physiological effects. ntnu.no This blockade leads to vasodilation, reduced sodium and water retention, and consequently, a lowering of blood pressure. frontiersin.org
In addition to direct AT1 receptor blockade, some fluorophenyl benzimidazole derivatives have been shown to elicit vasorelaxation through other pathways. frontiersin.orgnih.gov These include the buildup of cyclic guanosine monophosphate (cGMP) and the modulation of ion channels such as large-conductance calcium-activated potassium (BKCa) channels and voltage-dependent calcium channels (VDCCs). frontiersin.orgnih.gov An increase in cGMP leads to smooth muscle relaxation and vasodilation. The opening of BKCa channels and inhibition of VDCCs also contribute to the relaxation of blood vessels.
The following table summarizes the systolic and diastolic blood pressure readings for selected benzimidazole derivatives in an acute renal hypertension model, as compared to a control and the standard drug Telmisartan.
| Compound | Systolic Blood Pressure (mm/Hg) | Diastolic Blood Pressure (mm/Hg) |
| Disease Control | 167.2 | 122.3 |
| TG 1 | 147.2 | 119.7 |
| TG 2 | 168.2 | 124.7 |
| TG 3 | 126.3 | 88.83 |
| Telmisartan | Not specified | Not specified |
Data sourced from an in vivo antihypertensive study on substituted benzimidazole and benzindazole derivatives. ekb.egekb.eg
Mechanistic Studies of Selectivity and Off-Target Effects
The selectivity of benzimidazole derivatives for their intended biological targets is a critical aspect of their therapeutic potential and is largely influenced by the nature and position of substituents on the benzimidazole scaffold. nih.gov For instance, in the context of anticancer activity, the selectivity of benzimidazole derivatives can be modulated to target specific receptor tyrosine kinases (RTKs) such as VEGFR-2, FGFR-1, and PDGFR, or enzymes like Topoisomerase II. nih.gov The diverse substitutions on the benzimidazole core allow for the fine-tuning of interactions with the active sites of these targets.
Off-target effects of benzimidazole derivatives have also been a subject of investigation. While many compounds exhibit high selectivity, the inherent reactivity of the benzimidazole nucleus means that interactions with other biological molecules are possible. For example, some bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands, which can lead to a range of biological activities, including potential antitumor effects, but also raises considerations for off-target DNA interactions. nih.govacs.org
The metabolic stability of benzimidazole derivatives is another factor influencing their selectivity and potential for off-target effects. acs.org Modifications to the benzimidazole structure, such as the placement of a methyl group, can significantly impact a compound's interaction with its target receptor and its metabolic profile. acs.org For example, subtle changes in the position of a methyl group on the 1H-benzo[d]imidazole ring can be detrimental to the activity at the GABAA receptor, highlighting the high degree of structural specificity required for selective receptor binding. acs.org
Research Applications and Emerging Potentials
Applications in Materials Science
While the benzimidazole (B57391) core is integral to various functional materials, specific research detailing the role of 4-methoxy-1-methyl-1H-benzo[d]imidazole in this area is limited. The broader class of benzimidazoles has been investigated for applications such as corrosion inhibitors for metals. iucr.org
Currently, there is a lack of specific research literature detailing the application of this compound in the development of functional materials. However, the structural characteristics of benzimidazole derivatives, such as their ability to form stable complexes with metal ions and their inherent thermal stability, suggest potential avenues for future investigation in areas like polymer science and coordination chemistry.
The imidazole (B134444) and benzimidazole motifs have been extensively utilized as components in organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net These heterocyclic structures can act as electron donors, acceptors, or bridges within the dye molecule, influencing their light-harvesting properties. researchgate.net While there is a wealth of research on various imidazole-based dyes, specific studies focusing on this compound for optical applications, including solar cells, are not prominently featured in the current scientific literature.
Applications in Catalysis and Organocatalysis
The application of this compound in the field of catalysis and organocatalysis is an area that remains largely unexplored in published research. The nitrogen atoms within the imidazole ring of benzimidazole derivatives can potentially act as Lewis basic sites, suggesting a possible role in catalytic processes. For instance, ZnO nanoparticles have been utilized as a catalyst for the eco-friendly synthesis of 1H-benzo[d]imidazole derivatives. semanticscholar.orgmdpi.com However, specific catalytic activities attributed directly to this compound have not been documented.
Use as Chemical Probes and Ligands in Biological Studies
Development as Lead Compounds in Drug Discovery Research
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govacs.org The development of benzimidazole derivatives as lead compounds in drug discovery is an active area of research.
Derivatives of 1H-benzo[d]imidazole have been designed and synthesized as potential anticancer agents that target human topoisomerase I. nih.govacs.org These compounds can interact with DNA, leading to the inhibition of cancer cell proliferation. nih.govacs.org For instance, certain novel 1H-benzo[d]imidazole derivatives have shown potent growth inhibition against various cancer cell lines. acs.org
Furthermore, substituted benzimidazoles have been investigated as positive allosteric modulators of GABA-A receptors, which are important targets for the treatment of neurological and psychiatric disorders. acs.orgnih.gov Studies have shown that modifications to the benzimidazole core, such as the placement of methyl and methoxy (B1213986) groups, can significantly influence the compound's interaction with the receptor. acs.orgnih.gov The metabolic stability of these compounds is also a crucial factor in their development as potential drug candidates. acs.orgnih.gov
Table 1: Investigated Pharmacological Activities of Benzimidazole Derivatives
| Derivative Class | Investigated Activity | Key Findings |
|---|---|---|
| Novel 1H-benzo[d]imidazoles | Anticancer (Topo I inhibitors) | Potent growth inhibition in various cancer cell lines. acs.org |
Role as Synthetic Building Blocks for Complex Organic Molecules
Benzimidazole derivatives, including this compound, serve as versatile synthetic building blocks for the construction of more complex organic molecules. The benzimidazole core can be functionalized at various positions, allowing for the synthesis of a diverse library of compounds. ijrar.org
The synthesis of benzimidazole derivatives can be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids under various reaction conditions. nih.govresearchgate.net The resulting benzimidazole can then undergo further modifications, such as N-alkylation, to introduce different substituents. nih.gov For example, methyl 1H-benzo[d]imidazole-4-carboxylate can be N-alkylated to produce structural isomers, highlighting the role of these compounds as intermediates in the synthesis of more complex molecules with potential antitubercular activity. nih.gov The electrochemical synthesis of benzo[d]imidazoles has also been reported as a method to obtain 1,2-disubstituted derivatives. acs.org
Patents and Intellectual Property in Benzimidazole Research
The benzimidazole scaffold is a cornerstone in medicinal chemistry, leading to a significant number of patents that protect novel derivatives and their applications. nih.govresearchgate.net The structural versatility of the benzimidazole nucleus allows for the development of compounds with a wide array of biological activities, making it a highly valuable pharmacophore in drug discovery. biotech-asia.orgresearchgate.net Consequently, the intellectual property landscape surrounding benzimidazole derivatives is both extensive and diverse, with numerous patents filed by pharmaceutical companies and research institutions worldwide. chemistryviews.org
The majority of patents in this area focus on the discovery of new benzimidazole-based compounds with therapeutic potential. researchgate.net These patents typically claim novel chemical structures, methods for their synthesis, and their use in treating various diseases. google.comgoogle.com A significant portion of benzimidazole-related intellectual property is concentrated in the field of oncology, with many patents disclosing compounds with potent anticancer activity. biotech-asia.orggoogle.comresearchgate.net Other therapeutic areas with substantial patent activity include antiviral, antihypertensive, and anthelmintic applications. google.comgoogle.com
The patenting of benzimidazole derivatives is not limited to new chemical entities. It also extends to novel formulations, combination therapies, and manufacturing processes. google.com For instance, patents may cover specific crystalline forms of a benzimidazole compound, which can have improved stability and bioavailability. google.com Combination therapy patents often claim the use of a benzimidazole derivative in conjunction with other established drugs to achieve synergistic effects. google.com Furthermore, innovations in the synthesis of benzimidazole compounds, particularly those that offer improved yields or are more environmentally friendly, are also the subject of patent protection. google.com
The following interactive data table provides a selection of patents related to benzimidazole derivatives, showcasing the diversity of inventions in this field.
| Patent Number | Assignee | Title | Therapeutic Application |
| US6900235B1 | - | Benzimidazole compounds, and pharmaceutical compositions and unit dosages thereof | Anticancer and antiviral |
| US9493425B2 | - | Method for preparation of benzimidazole derivatives | General synthetic methods |
| WO2013150545A2 | - | Process for the preparation of benzimidazole derivatives and salts thereof | Synthetic methods for intermediates |
| WO2023242599A1 | - | A benzimidazole compound with antihelminthic activity for use in reversing, arresting or slowing down cellular ageing in a vertebrate subject | Anti-aging |
The continuous filing of patents related to benzimidazole derivatives underscores the ongoing importance of this heterocyclic system in the development of new medicines. nih.gov The breadth of these patents, covering a wide range of diseases and technological aspects, reflects the sustained interest and investment in benzimidazole research. researchgate.net
Conclusion and Future Research Directions
Summary of Key Academic Findings on 4-methoxy-1-methyl-1H-benzo[d]imidazole
Specific academic literature detailing the synthesis and biological activity of this compound is not extensively available in current research databases. However, the study of analogous compounds provides a strong foundation for predicting its potential properties. Research on N-substituted benzimidazole (B57391) carboxamides has demonstrated that the presence and position of methoxy (B1213986) (–OCH₃) and N-methyl (N–CH₃) groups significantly influence their biological activity. nih.govmdpi.com
For instance, N-methyl-substituted derivatives have shown promising and selective antiproliferative activity against cancer cell lines like MCF-7. nih.govmdpi.com The methoxy group, a common substituent in pharmacologically active benzimidazoles, has been associated with a range of activities including anti-inflammatory and anticancer effects. nih.govresearchgate.net Specifically, methoxy-substituted benzimidazoles have been evaluated as topoisomerase I inhibitors, a key target in cancer therapy. nih.gov The presence of a methoxy group can also enhance antioxidant activity by enabling the donation of hydrogen atoms or electrons to stabilize free radicals. nih.gov These findings collectively suggest that this compound is a promising candidate for biological investigation.
Table 1: Potential Biological Activities of Substituted Benzimidazoles Relevant to this compound
| Biological Activity | Role of Methoxy/N-Methyl Groups | Reference |
|---|---|---|
| Antiproliferative | N-methyl derivatives show selective activity against breast cancer cell lines. | nih.govmdpi.com |
| Antioxidant | Methoxy groups can enhance radical scavenging capabilities. | nih.gov |
| Anti-inflammatory | Methoxy substitutions have been linked to potent anti-inflammatory effects. | nih.gov |
| Topoisomerase Inhibition | Methoxy-substituted analogs have been evaluated as inhibitors of this cancer target. | nih.gov |
| Antibacterial | The benzimidazole core is a key feature in many antibacterial agents. | nih.gov |
Unexplored Research Avenues and Challenges
The primary unexplored avenue for this compound is the comprehensive evaluation of its pharmacological profile. Future research should prioritize its synthesis and subsequent screening for a wide array of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties. impactfactor.orgnih.gov
A significant challenge in the development of benzimidazole-based drugs is their often poor bioavailability, stemming from low water solubility. biotech-asia.org Investigating the physicochemical properties of this compound, such as its solubility and stability, will be a critical step. biotech-asia.org Overcoming these pharmacokinetic limitations may require strategies like the use of nanotechnology-based drug delivery systems. impactfactor.org
Another hurdle is the potential for drug resistance, where cancer cells or microbes develop mechanisms to evade the effects of a therapeutic agent. biotech-asia.org Future studies should explore whether this compound can be effective against drug-resistant strains or cell lines.
Table 2: Key Research Challenges for Benzimidazole Derivatives
| Challenge | Description | Potential Mitigation Strategies | Reference |
|---|---|---|---|
| Poor Bioavailability | Low water solubility and inefficient transport can limit clinical success. | Nanotechnology-based drug delivery, structural modifications. | impactfactor.orgbiotech-asia.org |
| Drug Resistance | Cancer cells or pathogens may develop resistance, reducing therapeutic efficacy. | Combination therapies, development of derivatives with novel mechanisms of action. | biotech-asia.org |
| Toxicity | Off-target effects can lead to toxicity in healthy tissues. | Design of more selective compounds, targeted delivery systems. | impactfactor.orgbiotech-asia.org |
| Structural Constraints | Inefficiencies in synthesis and structural limitations can hinder development. | Exploration of green chemistry and high-throughput synthesis methods. | impactfactor.orgbiotech-asia.org |
Potential for Further Mechanistic Elucidation
Understanding the mechanism of action is crucial for the development of any new therapeutic agent. For this compound, mechanistic studies would follow the initial biological screening. Benzimidazole derivatives are known to act through various mechanisms, such as the inhibition of tubulin polymerization, interference with DNA and topoisomerase, and the inhibition of key regulatory kinases like PI3K. biotech-asia.orgnih.gov
Initial mechanistic studies could involve computational approaches like molecular docking to predict potential biological targets. nih.gov These in silico studies can provide insights into how the compound might bind to enzymes or receptors, guiding further experimental work. nih.gov Subsequent in vitro assays would be necessary to confirm these predictions and elucidate the precise molecular interactions. For example, if the compound shows anticancer activity, studies could investigate its effect on cell cycle progression and apoptosis. nih.gov
Prospects for Rational Design of Novel Benzimidazole Derivatives
The structure of this compound makes it an excellent scaffold for the rational design of new and more potent therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to this process, providing critical insights into how specific structural modifications affect biological activity. researchgate.netresearchgate.net
By systematically altering the position of the methoxy group on the benzene (B151609) ring or replacing the N-methyl group with other alkyl or aryl substituents, researchers can explore the chemical space around this core structure. nih.govresearchgate.net This could lead to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. For example, SAR studies on other benzimidazoles have shown that the type and position of substituents strongly influence their anti-inflammatory or anticancer effects. nih.govnih.gov
Furthermore, the application of target-based drug design and computational chemistry can accelerate the discovery process. researchgate.net By identifying a specific biological target, new derivatives of this compound can be designed to optimize interactions within the target's binding site, leading to the creation of highly selective and effective therapeutic candidates.
Q & A
Basic: How can researchers optimize the synthesis of 4-methoxy-1-methyl-1H-benzo[d]imidazole to improve yield and purity?
Methodological Answer:
Synthetic optimization often involves selecting appropriate catalysts, solvents, and reaction durations. For example, benzimidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine analogs with aldehydes or ketones under acidic conditions. A reflux setup in aprotic solvents like DMF or DMSO, combined with catalysts such as ammonium chloride or acetic acid, can enhance reaction efficiency . Purity can be improved by post-synthesis crystallization using water-ethanol mixtures (65% yield achieved in similar protocols) . For 4-methoxy-substituted variants, methoxy group stability under acidic conditions must be monitored to avoid demethylation.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy : Stretching vibrations for C=N (imidazole) at ~1600 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ confirm functional groups .
- Elemental Analysis : Verify molecular formula (e.g., C₉H₁₀N₂O) with deviations <0.3% .
Advanced: How can researchers resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. For example:
- Tautomeric Equilibria : Benzimidazoles can exhibit prototropic tautomerism between N1-H and N3-H forms. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize specific tautomers .
- Solvent-Induced Shifts : Polar solvents like DMSO may deshield aromatic protons, altering δ values. Cross-validate data using multiple solvents (CDCl₃, D₂O) .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., monoclinic systems with β ~99.7° for similar compounds) .
Advanced: What strategies are effective for evaluating the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use software like AutoDock to model interactions with biological targets (e.g., enzymes or receptors). For example, benzimidazole-thiazole hybrids show binding to active sites via π-π stacking and hydrogen bonding .
- In Vitro Assays :
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (H335: May cause respiratory irritation) .
- First Aid :
- Storage : Keep in airtight containers away from oxidizers and moisture .
Advanced: How can computational chemistry aid in designing novel this compound analogs?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV for reactivity insights) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 2) with bioactivity using partial least squares regression .
- Molecular Dynamics (MD) : Simulate binding stability in protein-ligand complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) .
Basic: What are common synthetic impurities in this compound, and how are they removed?
Methodological Answer:
- Byproducts :
- Purification :
Advanced: How can researchers investigate the electrochemical properties of this compound?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure redox potentials in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. Benzimidazoles often show irreversible oxidation peaks at +1.2–1.5 V (vs. Ag/AgCl) .
- Electrochromic Studies : Incorporate into donor-acceptor polymers (e.g., with thieno[3,4-b]dioxin units) to assess optical band gaps (~2.0 eV) and switching stability over 500 cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
